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Compound of Interest

Compound Name: 5-Nitroisatin

Cat. No.: B147319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) properties of three novel 5-Nitroisatin-based inhibitors of

Cyclin-Dependent Kinase 2 (CDK2). The data presented for the 5-Nitroisatin derivatives are

primarily based on in silico predictions and initial experimental solubility assessments, offering

a foundational understanding of their drug-likeness. For comparative purposes, this guide

includes experimental ADMET data for Roscovitine (Seliciclib), a well-characterized CDK

inhibitor that has undergone clinical investigation.

The development of new therapeutic agents requires a thorough evaluation of their

pharmacokinetic and toxicological profiles. The 5-nitroisatin derivatives discussed herein have

been identified as potential anticancer agents due to their inhibitory action on CDK2, an

enzyme often overexpressed in cancer cells.[1][2] This guide aims to provide researchers with

a detailed comparison to aid in the rational design and progression of this class of inhibitors.

Comparative Analysis of Physicochemical and
ADMET Properties
The following tables summarize the key physicochemical and ADMET parameters for three 5-
Nitroisatin derivatives and the established CDK2 inhibitor, Roscovitine. It is important to note

that the data for the 5-Nitroisatin compounds are predominantly derived from computational

models, whereas the data for Roscovitine is based on experimental findings.
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Table 1: Physicochemical Properties

Property
5-Nitroisatin
Derivative 1

5-Nitroisatin
Derivative 2

5-Nitroisatin
Derivative 3

Roscovitine
(Alternative)

Structure

2-trifluoromethyl-

N'-[5-nitro-2-oxo-

1,2-dihydro-3H-

indol-3-

ylidene]benzohy

drazide

3-Amino-N'-[5-

nitro-2-oxo-1,2-

dihydro-3H-indol-

3-

ylidene]benzohy

drazide

3-nitro-N'-[5-

nitro-2-oxo-1,2-

dihydro-3H-indol-

3-

ylidene]benzohy

drazide

(2R)-2-[[6-

(benzylamino)-9-

isopropyl-9H-

purin-2-

yl]amino]-1-

butanol

Molecular

Formula
C₁₆H₉F₃N₄O₄ C₁₅H₁₁N₅O₄ C₁₅H₉N₅O₆ C₁₉H₂₆N₆O

Molecular Weight

( g/mol )
378.27 337.29 367.28 354.45

LogP (o/w) 2.87 1.83 2.05
3.2

(experimental)

Topological Polar

Surface Area (Å²)
131.9 145.9 177.8 95.9

Hydrogen Bond

Donors
2 3 2 3

Hydrogen Bond

Acceptors
6 7 9 7

Water Solubility

Limited

(experimental

observation)[1][2]

Limited

(experimental

observation)[1][2]

Limited

(experimental

observation)[1][2]

Soluble in

DMSO[3]

Table 2: Predicted and Experimental ADMET Properties
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Parameter
5-Nitroisatin
Derivative 1

5-Nitroisatin
Derivative 2

5-Nitroisatin
Derivative 3

Roscovitine
(Alternative)

Absorption

Human Intestinal

Absorption (%)
93.3 (Predicted) 92.9 (Predicted) 92.5 (Predicted) N/A

Caco-2

Permeability (log

cm/s)

-4.98 (Predicted) -5.21 (Predicted) -5.25 (Predicted) N/A

Distribution

Plasma Protein

Binding (%)
95.8 (Predicted) 94.2 (Predicted) 96.1 (Predicted) N/A

Metabolism

CYP450 2D6

Inhibitor
Yes (Predicted) No (Predicted) Yes (Predicted) N/A

Metabolic

Stability
N/A N/A N/A

86.7%

metabolized in

mouse liver

microsomes after

60 min[4]

Excretion

Urinary Excretion N/A N/A N/A

~0.02% of parent

drug excreted in

urine[4]

Toxicity

hERG Inhibition
Low risk

(Predicted)

Low risk

(Predicted)

Low risk

(Predicted)
N/A

Mutagenicity

(AMES test)

Moderate risk

(Predicted)[2]

Moderate risk

(Predicted)[2]

Moderate risk

(Predicted)[2]
N/A
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Experimental Protocols
While much of the data for the 5-Nitroisatin inhibitors is computational, this section details the

standard experimental methodologies for key ADMET assays, which would be required for their

further development.

Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.

Objective: To determine the maximum concentration of a compound that can dissolve in a

specific solvent at equilibrium.

Protocol:

An excess amount of the solid compound is added to a known volume of the test solvent

(e.g., phosphate-buffered saline, pH 7.4).

The suspension is agitated (e.g., using a shaker) at a constant temperature (typically 25°C

or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.

The concentration of the compound in the filtrate is quantified using a suitable analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Mass Spectrometry (LC-MS).

Caco-2 Permeability Assay
This in vitro model is widely used to predict human intestinal absorption of drugs.

Objective: To assess the rate of transport of a compound across a monolayer of human

intestinal epithelial cells (Caco-2).

Protocol:

Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and

cultured for 21-25 days to form a confluent, differentiated monolayer.
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The test compound is added to the apical (AP) side of the monolayer (representing the

intestinal lumen).

Samples are taken from the basolateral (BL) side (representing the blood) at various time

points.

The concentration of the compound in the AP and BL compartments is determined by LC-

MS/MS.

The apparent permeability coefficient (Papp) is calculated, which is an indicator of the

compound's absorption potential.

Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes,

primarily Cytochrome P450s.[5]

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Protocol:

The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes

(human, rat, or mouse) and a cofactor mix (e.g., NADPH) at 37°C.[6]

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify

the remaining parent compound.

The rate of disappearance of the parent compound is used to calculate parameters like

half-life (t½) and intrinsic clearance (CLint).[6]

hERG Inhibition Assay (Patch-Clamp)
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.
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Objective: To determine if a compound inhibits the hERG potassium ion channel.

Protocol:

A cell line stably expressing the hERG channel is used.

Whole-cell patch-clamp electrophysiology is employed to measure the ionic current

through the hERG channels in individual cells.

The cells are exposed to increasing concentrations of the test compound.

The inhibition of the hERG current is measured, and an IC50 value (the concentration at

which 50% of the channel activity is inhibited) is determined.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the ADMET

assessment of drug candidates.
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Caption: ADMET assessment workflow in drug discovery.
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5-Nitroisatin Derivatives Alternative Inhibitor

ADMET Properties of CDK2 Inhibitors
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Primarily In Silico Data
- Good predicted absorption
- Moderate mutagenicity risk
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Caption: Logical structure for comparing 5-Nitroisatin inhibitors with an alternative.
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Caption: Simplified CDK2 signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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